molecular formula C25H39N3O3 B3204303 (2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol CAS No. 103348-50-1

(2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol

Cat. No. B3204303
CAS RN: 103348-50-1
M. Wt: 429.6 g/mol
InChI Key: ORUYONFWESLTQS-MLQNYIGJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of the compound is C₃₂H₅₉NOS , with an average mass of 589.911 Da . The stereochemistry plays a crucial role in its biological activity. Refer to the ChemSpider entry for the 3D structure .

properties

IUPAC Name

[(E,2S,3R)-2-azido-1-hydroxyoctadec-4-en-3-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(23(21-29)27-28-26)31-25(30)22-18-15-14-16-19-22/h14-20,23-24,29H,2-13,21H2,1H3/b20-17+/t23-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUYONFWESLTQS-MLQNYIGJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N=[N+]=[N-])OC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N=[N+]=[N-])OC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601199929
Record name 4-Octadecene-1,3-diol, 2-azido-, 3-benzoate, (2S,3R,4E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol

CAS RN

103348-50-1
Record name 4-Octadecene-1,3-diol, 2-azido-, 3-benzoate, (2S,3R,4E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103348-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Octadecene-1,3-diol, 2-azido-, 3-benzoate, (2S,3R,4E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol
Reactant of Route 2
(2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol
Reactant of Route 3
Reactant of Route 3
(2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol
Reactant of Route 4
Reactant of Route 4
(2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol
Reactant of Route 5
(2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol
Reactant of Route 6
(2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.